Potassium 5-methylpyridine-2-trifluoroborate
Overview
Description
Potassium 5-methylpyridine-2-trifluoroborate is a chemical compound with the molecular formula C6H6BF3KN and a molecular weight of 199.0 g/mol . It is used for proteomics research .
Synthesis Analysis
Potassium trifluoroborates, including this compound, can be synthesized by hydroboration or C-B coupling reactions . They are stable to air and moisture, making them easy reagents to handle .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group at the 5-position and a trifluoroborate group at the 2-position .Chemical Reactions Analysis
Potassium trifluoroborates are used in a variety of chemical reactions. They can serve as precursors for difluoroboranes, intermediates for synthetic pathways, precursors for ionic liquids, and reagents for metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Organic Synthesis Applications
Potassium organotrifluoroborates, including derivatives such as potassium alkynyltrifluoroborates, have been extensively studied for their applications in organic synthesis. These compounds are used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and reactivity. They offer advantages in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals, due to their air and moisture stability, making them convenient reagents for organic synthesis (Molander, Katona, & Machrouhi, 2002).
Material Science Applications
In material science, potassium organotrifluoroborates have been explored for the development of novel materials. For instance, organic carbonyl compounds containing potassium salts with multiple active sites have shown promise as high-capacity anode materials for potassium-ion batteries. These materials exhibit high specific capacities and improved performance in energy storage applications (Deng et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, Potassium (trifluoromethyl)trifluoroborate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling Potassium 5-methylpyridine-2-trifluoroborate.
Properties
IUPAC Name |
potassium;trifluoro-(5-methylpyridin-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N.K/c1-5-2-3-6(11-4-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRMZWRJHTYUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=NC=C(C=C1)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694350 | |
Record name | Potassium trifluoro(5-methylpyridin-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073468-31-1 | |
Record name | Potassium trifluoro(5-methylpyridin-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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